Methyl tetradeca-3,5-dienoate

CAS No.: 25091-23-0

Cat. No.: VC19680821

Molecular Formula: C15H26O2

Molecular Weight: 238.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25091-23-0 |

|---|---|

| Molecular Formula | C15H26O2 |

| Molecular Weight | 238.37 g/mol |

| IUPAC Name | methyl tetradeca-3,5-dienoate |

| Standard InChI | InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-13H,3-9,14H2,1-2H3 |

| Standard InChI Key | LAWLUKKGUTWMSP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC=CC=CCC(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

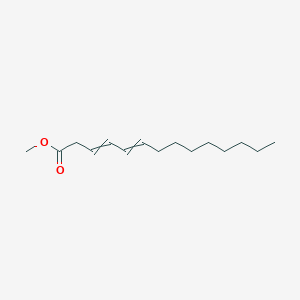

Methyl tetradeca-3,5-dienoate is defined by the IUPAC name methyl tetradeca-3,5-dienoate and possesses the canonical SMILES representation CCCCCCCCC=CC=CCC(=O)OC. The compound’s backbone consists of a tetradecane chain (14 carbons) with double bonds at the third and fifth positions, followed by a methyl ester group at the terminal carboxylate (Figure 1). The conjugated diene system ( and ) introduces significant rigidity and electronic delocalization, influencing its reactivity in addition and polymerization reactions.

Table 1: Key Physicochemical Properties of Methyl Tetradeca-3,5-Dienoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 238.37 | |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

| LogP | Estimated >3 (hydrophobic) |

Synthesis and Industrial Production

Esterification Reaction Pathways

The primary synthesis route involves the acid-catalyzed esterification of tetradeca-3,5-dienoic acid with methanol:

where represents the tetradeca-3,5-dienoyl group. Sulfuric acid or p-toluenesulfonic acid are typical catalysts, with reaction yields optimized under reflux conditions. Industrial-scale production may employ continuous flow reactors to enhance efficiency and purity.

Purification and Isolation

Post-synthesis purification involves fractional distillation or column chromatography to separate the ester from unreacted acid, alcohol, and byproducts. Gas chromatography-mass spectrometry (GC-MS) is commonly used for quality control, verifying the absence of structural isomers such as methyl (3E,5E)-tetradecadienoate.

Chemical Reactivity and Functional Applications

Reactivity of the Conjugated Diene System

The conjugated double bonds undergo characteristic reactions:

-

Diels-Alder Cycloaddition: Reacts with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts, useful in polymer synthesis.

-

Hydrogenation: Catalytic hydrogenation () saturates the double bonds, yielding methyl tetradecanoate, a saturated fatty acid ester.

Ester Group Reactivity

The methyl ester undergoes hydrolysis in basic or acidic conditions:

This reaction is critical for regenerating the free fatty acid in industrial processes.

Biological and Industrial Significance

Industrial Applications

-

Polymer Chemistry: The conjugated diene system enables copolymerization with vinyl monomers, producing materials with tailored elasticity.

-

Flavor and Fragrance: Unsaturated esters contribute to aromatic profiles in synthetic flavors, though specific applications for this compound remain unexplored.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison of Methyl Tetradeca-3,5-Dienoate and Analogous Esters

| Compound | Molecular Formula | Double Bond Positions | Biological Role | Source |

|---|---|---|---|---|

| Methyl tetradeca-3,5-dienoate | 3,5 | Not reported | ||

| (3E,5Z)-Tetradecadienoate | 3E,5Z | Insect pheromone | ||

| Methyl nona-3,5-dienoate | 3,5 | Not reported |

Key observations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume